4-Chloro-6-(pyridin-3-yl)pyrimidine

PI3Kδ inhibition Cellular assay Immuno-oncology

Researchers seeking kinase inhibitors often face potency loss from isomer substitution. This validated scaffold delivers TSSK2 inhibition at 58 nM-65x more potent than the 4-pyridinyl isomer. - **Kinase profiling:** PI3Kδ cellular IC50 = 102 nM; favorable CYP3A4 (IC50 = 10 µM) reduces metabolic liability. - **Synthetic utility:** Chloro group optimal for Suzuki-Miyaura & Buchwald-Hartwig diversification; pyridine nitrogen directs C-H functionalization. - **Supply:** Available in research quantities; immediate shipping.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
CAS No. 954232-31-6
Cat. No. B3174689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(pyridin-3-yl)pyrimidine
CAS954232-31-6
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H
InChIKeyPUQUMHBEXDOVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(pyridin-3-yl)pyrimidine: Kinase Inhibitor Scaffold


4-Chloro-6-(pyridin-3-yl)pyrimidine (CAS 954232-31-6) is a heterocyclic building block and a core scaffold in medicinal chemistry, particularly for developing kinase inhibitors. Its structure, featuring a pyrimidine ring with a chloro group at the 4-position and a pyridin-3-yl substituent at the 6-position, provides a defined vector for selective cross-coupling and nucleophilic aromatic substitution [1]. This specific architecture is exploited to generate diverse libraries of bioactive molecules targeting a range of protein kinases, including PI3K and TSSK2, making it a valuable intermediate in academic and industrial drug discovery programs [1].

4-Chloro-6-(pyridin-3-yl)pyrimidine: Isomer and Analog Specificity


In research programs dependent on specific kinase inhibition profiles or defined synthetic routes, generic substitution of 4-Chloro-6-(pyridin-3-yl)pyrimidine with its 2-pyridyl or 4-pyridyl positional isomers, or with the bromo analog, is not scientifically valid. The precise placement of the nitrogen atom in the pyridin-3-yl moiety is critical for target binding and selectivity, as evidenced by its ability to confer potent TSSK2 inhibition at 58 nM [1]. Changing this to a phenyl ring or a different pyridinyl isomer dramatically alters the molecule's pharmacophore, often leading to a complete loss of desired activity or an unpredictable shift in kinase selectivity. Furthermore, the chloro group's reactivity is distinct from bromo analogs, impacting the efficiency and yield of subsequent functionalization steps like Suzuki or Buchwald-Hartwig couplings, thereby affecting synthetic tractability and product purity .

4-Chloro-6-(pyridin-3-yl)pyrimidine: Quantitative Evidence Guide


PI3Kδ Inhibition: 3-Pyridyl vs. 4-Pyridyl and Phenyl Analogs

The 4-Chloro-6-(pyridin-3-yl)pyrimidine scaffold exhibits potent inhibition of PI3Kδ in a cellular context. This activity is superior to that reported for the related 4-chloro-6-phenylpyrimidine core and comparable to the 4-pyridinyl analog. The quantitative data highlights the specific advantage of the 3-pyridyl substitution for achieving high cellular potency. [1]

PI3Kδ inhibition Cellular assay Immuno-oncology

TSSK2 Inhibition: 3-Pyridyl vs. 4-Pyridyl Scaffolds

A direct structure-activity relationship (SAR) study on pyrimidine core replacements for TSSK2 inhibition reveals that the 4-substituted, 2-anilino-pyrimidine scaffold containing the 4-Chloro-6-(pyridin-3-yl)pyrimidine core (Compound 35) is dramatically more potent than the 4-pyridinyl analog (Compound 36). This provides a clear, quantifiable justification for selecting the 3-pyridinyl isomer over its 4-pyridinyl counterpart. [1]

TSSK2 kinase Kinase inhibition Male contraception

CYP3A4 Profile: Low Drug Interaction Risk

In addition to its target potency, the 4-Chloro-6-(pyridin-3-yl)pyrimidine scaffold demonstrates a favorable selectivity profile against cytochrome P450 3A4, a key enzyme in drug metabolism. The high IC50 value indicates a low potential for drug-drug interactions and a clean off-target profile compared to more promiscuous kinase inhibitor scaffolds. [1]

Drug metabolism CYP3A4 ADME Off-target activity

Chloro Group: Superior Reactivity for Cross-Coupling

The chloro substituent at the 4-position of this pyrimidine core is specifically optimized for efficient nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Its reactivity is balanced to provide high yields in reactions such as Suzuki and Buchwald-Hartwig aminations while maintaining stability under standard storage conditions, offering a practical advantage over the more reactive but less stable bromo analog (CAS 1159818-78-6) .

Synthetic chemistry Cross-coupling Building block SNAr

4-Chloro-6-(pyridin-3-yl)pyrimidine: Research Applications


Selective PI3Kδ Inhibitors for Immuno-Oncology

Synthetic chemists can leverage the 102 nM cellular IC50 of the 4-Chloro-6-(pyridin-3-yl)pyrimidine core against PI3Kδ to design focused libraries for immuno-oncology targets [1]. Its favorable CYP3A4 profile (IC50 = 10 µM) makes it an attractive starting point for lead optimization, minimizing metabolic liabilities early in the program [1].

TSSK2 Probe Development for Male Contraception

For researchers targeting testis-specific serine/threonine kinase 2 (TSSK2), this compound is the validated core scaffold required to achieve potent inhibition (IC50 = 58 nM) [2]. Substituting with the 4-pyridinyl isomer (IC50 = 3800 nM) will result in a 65-fold loss of potency, compromising experimental outcomes [2]. Its use as a building block for generating potent and selective TSSK2 probes is supported by direct SAR data.

High-Throughput Suzuki-Miyaura Library Synthesis

This compound is an ideal building block for high-throughput parallel synthesis due to its optimal chloro reactivity. It can be efficiently diversified in 96-well plate formats using Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to rapidly generate libraries of 4-aryl-6-(pyridin-3-yl)pyrimidines for phenotypic or target-based screening .

Late-Stage Functionalization of Advanced Intermediates

In a multi-step synthesis, the pyridine nitrogen of this scaffold can serve as a directing group for late-stage C-H functionalization or metal-catalyzed reactions. Its robust nature under a variety of reaction conditions (e.g., Buchwald-Hartwig amination) allows for its incorporation into complex molecules and subsequent modification, offering a strategic advantage in convergent synthetic routes .

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